molecular formula C18H26N2 B2728739 (1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride CAS No. 1055927-61-1

(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride

Cat. No.: B2728739
CAS No.: 1055927-61-1
M. Wt: 270.42
InChI Key: KJVLVVDSJRPNIS-UHFFFAOYSA-N
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Description

“(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride” is a chemical compound with the molecular formula C18H27ClN2 . It’s an impurity in the antiviral drug rimantadine hydrochloride .


Synthesis Analysis

The synthesis of this compound involves a convergent synthesis method . The Leuckart—Wallach reductive amination of 1-acetyladamantane by formamide and formic acid followed by decomposition of the formyl derivative by refluxing in HCl is widely employed . The resulting azomethine was reduced by NaBH4 to corresponding amine, which was converted to the hydrochloride by passing dry HCl through its CH2Cl2 solution .


Molecular Structure Analysis

The molecular structure of this compound corresponds to bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride with an analogous molecular formula . The molecular weight is 306.878 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The compound was found to have insignificant antimicrobial activity and did not affect the antibacterial properties of rimantadine hydrochloride drug substance .

Scientific Research Applications

Catalytic Applications and Selective Hydroxylation

  • Catalytic Hydroxylation of Alkanes : A study on diiron(III) complexes with tridentate 3N ligands, including variations with pyridyl donors, demonstrated their efficacy as catalysts for the selective hydroxylation of alkanes such as cyclohexane and adamantane. These complexes facilitated the oxidation of adamantane to 1-adamantanol and 2-adamantanol with notable selectivity and total turnover numbers, highlighting the potential of these complexes in selective organic transformations (Sankaralingam & Palaniandavar, 2014).

Synthetic Chemistry and Derivatives

  • Synthesis of Piperidines and Pyridinium Bromides : Research into the synthesis of substituted 1-[2-(adamantan-1-yl)ethyl]piperidines through the reduction of quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides and subsequent hydroarylation showcased a method for creating phenylpiperidines. This process emphasizes the utility of adamantane derivatives in synthetic organic chemistry (Shadrikova et al., 2016).
  • Generation of β-Aminoketones : The Mannich reaction involving (1-adamantyl)acetone was used to synthesize 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides, further illustrating the versatility of adamantane-based compounds in the creation of novel chemical entities (Makarova et al., 2002).

Molecular Interaction Studies

  • Noncovalent Interactions in Adamantane Derivatives : A study on the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into their crystal structures and molecular interactions. This research offers valuable information on the structural characteristics and stability of adamantane hybrids, which is crucial for the design of materials and pharmaceuticals (El-Emam et al., 2020).

Antiviral Research

  • Influenza A Virus Inhibition : Adamantylalkyl amines have been explored for their antiviral activity, particularly against the influenza A virus. For instance, novel adamantane derivatives, including aminoadamantanes bearing two pharmacophoric amine groups, demonstrated potent activity against influenza A, highlighting the potential of adamantane modifications in antiviral drug development (Stamatiou et al., 2001).

Properties

IUPAC Name

1-(1-adamantyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2.ClH/c1-13(20-12-14-3-2-4-19-11-14)18-8-15-5-16(9-18)7-17(6-15)10-18;/h2-4,11,13,15-17,20H,5-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCCKDOTHFZVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CN=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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